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Compound of Interest

Compound Name: Eupalinolide B

Cat. No.: B593433

Eupalinolide B: A Comprehensive Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide B is a naturally occurring germacrane sesquiterpene lactone isolated from the
plant Eupatorium lindleyanum. This document provides a detailed overview of its chemical
structure, physicochemical properties, and diverse pharmacological activities. Eupalinolide B
has demonstrated significant potential as an anti-cancer, anti-inflammatory, and
immunomodulatory agent. This guide synthesizes current research findings, presenting
guantitative data in structured tables, detailing experimental protocols for key biological assays,
and visualizing its mechanisms of action through signaling pathway diagrams.

Chemical Structure and Physicochemical Properties

Eupalinolide B possesses a complex molecular architecture characteristic of sesquiterpenoid
lactones. Its structure is fundamental to its biological activity, featuring reactive sites that can
interact with cellular macromolecules.

Chemical Identity

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b593433?utm_src=pdf-interest
https://www.benchchem.com/product/b593433?utm_src=pdf-body
https://www.benchchem.com/product/b593433?utm_src=pdf-body
https://www.benchchem.com/product/b593433?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593433?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Identifier Value
(3aR,4R,6Z,9S,10Z,11aR)-9-Acetoxy-6-
acetoxymethyl)-10-methyl-3-methylene-2-oxo-

IUPAC Name ( Y Y Y Y
2,3,3a,4,5,8,9,11a-octahydrocyclodecalb]furan-
4-yl (E)-4-hydroxy-2-methylbut-2-enoate

CAS Number 877822-41-8

Molecular Formula C24H3009

Molecular Weight 462.49 g/mol
CC(=0)OCC1=CC--INVALID-LINK--=0)--

SMILES INVALID-LINK--=C[C@H]20C(=0)C(=C)

[C@@H]2--INVALID-LINK--OC(=0)C(=C\CO)\C

hvsicochemical

Property

Value

Source

Physical Appearance

White to off-white powder or a

colorless oil.

[1]

Solubility

Soluble in DMSO (=41.8
mg/mL and 60 mg/mL),
Chloroform, Dichloromethane,
Ethyl Acetate, Acetone,

Methanol, and Ethanol.

[1]

Predicted Boiling Point

618.6 £ 55.0 °C

[1]

Predicted Density

1.24 + 0.1 g/cm3

[1]

Predicted pKa

13.68 + 0.10

[1]

Store powder at -20°C for up

to 3 years. In solvent, store at

Storage -80°C for up to 1 year. Keep
away from direct sunlight and
moisture.
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Pharmacological Properties and Biological

Activities

Eupalinolide B exhibits a broad spectrum of biological activities, with its anti-cancer and anti-

inflammatory properties being the most extensively studied.

Anti-Cancer Activity

Eupalinolide B has shown potent cytotoxic effects against a variety of cancer cell lines. Its

mechanisms of action are multifaceted, involving the induction of different forms of

programmed cell death and the modulation of key signaling pathways.

Cell Line Cancer Type ICs0 (M) Reference
TUG86 Laryngeal Cancer 6.73 [2]
TU212 Laryngeal Cancer 1.03 [2]
M4e Laryngeal Cancer 3.12 [2]
AMC-HN-8 Laryngeal Cancer 2.13 [2]
Hep-2 Laryngeal Cancer 9.07 [2]
LCC Laryngeal Cancer 4.20 [2]
Hepatocellular Growth inhibition
SMMC-7721 _ [3]
Carcinoma observed at 6-24 uM
Hepatocellular Growth inhibition
HCCLM3 _ [3]
Carcinoma observed at 6-24 uM
) ) Viability inhibited at O-
MiaPaCa-2 Pancreatic Cancer [3]
10 uM
_ Viability inhibited at O-
PANC-1 Pancreatic Cancer [3]
10 uM
_ Viability inhibited at O-
PL-45 Pancreatic Cancer [3]

10 uM
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Induction of Ferroptosis and Apoptosis: In hepatocellular carcinoma cells, Eupalinolide B
induces ferroptosis, a form of iron-dependent programmed cell death, and apoptosis.[3][4] It
also elevates reactive oxygen species (ROS) levels.[3]

Inhibition of LSD1: Eupalinolide B is a selective and reversible inhibitor of Lysine-specific
demethylase 1 (LSD1), an enzyme overexpressed in many cancers.[2] This inhibition leads
to increased H3K9mel and H3K9me2 levels.[2]

ROS-ER-JNK Pathway Activation: It activates the ROS-ER-JNK signaling pathway, which is
involved in its anti-migration effects on hepatic carcinoma cells.[3][4]

Inhibition of Epithelial-Mesenchymal Transition (EMT): In laryngeal cancer cells, it
suppresses EMT, a process crucial for cancer metastasis.[2]

Induction of Cuproptosis: In pancreatic cancer, Eupalinolide B has been shown to induce
cuproptosis, a copper-dependent form of cell death.[5]

Anti-Inflammatory and Immunomodulatory Activities

Eupalinolide B demonstrates significant anti-inflammatory properties through the modulation
of key inflammatory pathways.

Assay Cell Line/Model ICso | Effect Reference
NO Production LPS-stimulated
2.24 uM [3]
Inhibition RAW264.7 cells
_ N Adjuvant-induced Alleviated arthritis at
Rheumatoid Arthritis N ) [3]
arthritis (AlA) rats 8-16 mg/kg (i.p.)

. _ _ Alleviated injury at 5-
Acute Lung Injury LPS-induced mice ) [3]
20 mg/kg (i.p.)

Ameliorates
Periodontitis Mouse model inflammation and [6]

bone resorption
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« Inhibition of NF-kB Signaling: Eupalinolide B inhibits the NF-kB signaling pathway by
targeting the ubiquitin-conjugating enzyme UBE2D3, which leads to the suppression of IkBa
degradation.[6]

e Regulation of AMPK/mTOR/ULK-1 Signaling: In the context of rheumatoid arthritis, it
promotes apoptosis and autophagy in fibroblast-like synoviocytes by regulating the
AMPK/mTOR/ULK-1 signaling axis.[7]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the
literature to assess the biological activity of Eupalinolide B.

Cell Viability Assay (MTT Assay)

o Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well
and allow them to adhere overnight.

o Treatment: Treat the cells with various concentrations of Eupalinolide B (typically in a range
from 0 to 50 uM) dissolved in a suitable solvent (e.g., DMSO, with the final concentration not
exceeding 0.1%). Include a vehicle control group.

 Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere
with 5% COs-.

o MTT Addition: Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for an
additional 4 hours.

e Formazan Solubilization: Remove the medium and add 150 pL of DMSO to each well to
dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

o Data Analysis: Calculate the cell viability as a percentage of the vehicle control and
determine the ICso value.

Western Blot Analysis
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Cell Lysis: Treat cells with Eupalinolide B for the desired time, then wash with cold PBS and
lyse with RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA
protein assay Kit.

SDS-PAGE: Separate equal amounts of protein (20-40 pg) on a 10-12% SDS-
polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF)
membrane.

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-
buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target
proteins (e.g., LSD1, H3K9mel, H3K9me2, p-IkBa, IkBa, 3-actin) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-
conjugated secondary antibodies for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
detection system.

LSD1 Inhibition Assay (In Vitro)

o Reaction Setup: In a 96-well plate, add the LSD1 enzyme, a suitable substrate (e.g., a
dimethylated histone H3 peptide), and various concentrations of Eupalinolide B in an
appropriate assay buffer.

 Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes).

o Detection: The demethylation reaction by LSD1 produces hydrogen peroxide. Add a reagent
that reacts with hydrogen peroxide to produce a fluorescent or colorimetric signal (e.g.,
Amplex Red).

» Signal Measurement: Measure the fluorescence or absorbance using a plate reader.
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» Data Analysis: The signal intensity is proportional to the LSD1 activity. Calculate the
percentage of inhibition for each concentration of Eupalinolide B and determine the ICso
value.

Signaling Pathways and Mechanisms of Action

The biological effects of Eupalinolide B are mediated through its interaction with multiple
intracellular signaling pathways. The following diagrams illustrate two of the key pathways
modulated by this compound.
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Eupalinolide B Inhibition of NF-kB Signaling Pathway
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Caption: Eupalinolide B inhibits the NF-kB signaling pathway.
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Eupalinolide B Activation of ROS-ER-JNK Pathway
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Caption: Eupalinolide B activates the ROS-ER-JNK signaling pathway.
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Conclusion

Eupalinolide B is a promising natural product with a well-defined chemical structure and a
diverse range of pharmacological activities. Its ability to induce various forms of programmed
cell death in cancer cells and to suppress key inflammatory pathways highlights its therapeutic
potential. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and
safety profile for potential drug development. This technical guide provides a comprehensive
resource for researchers and professionals in the field to facilitate future investigations into this
compelling molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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